molecular formula C20H24N2O3 B1214288 1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine CAS No. 82900-57-0

1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine

Cat. No.: B1214288
CAS No.: 82900-57-0
M. Wt: 340.4 g/mol
InChI Key: VUSNBQDZGKZEDL-UHFFFAOYSA-N
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Scientific Research Applications

BP-554 has several scientific research applications, particularly in the fields of neuroscience and pharmacology :

    Neuroscience: BP-554 is used to study the function of the 5-HT1A receptor and its role in neurotransmission.

    Pharmacology: It is employed in research on anxiety and depression due to its agonist activity at the 5-HT1A receptor.

    Medicine: BP-554 has potential therapeutic applications in treating mood disorders and other conditions related to serotonin dysregulation.

Future Directions

The future directions for research on “1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine” could involve exploring its potential biological activities, given its structural similarity to piperazines, which are known to have diverse biological effects . Further studies could also focus on its synthesis and the development of methods for its large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BP-554 involves the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with 3,4-methylenedioxyphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for BP-554 are not widely documented. the synthesis likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

BP-554 undergoes various chemical reactions, including:

    Oxidation: BP-554 can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions involving BP-554 are less common.

    Substitution: BP-554 can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of BP-554.

Comparison with Similar Compounds

Similar Compounds

    8-OH-DPAT: Another selective 5-HT1A receptor agonist with similar pharmacological properties.

    Buspirone: A partial agonist at the 5-HT1A receptor used clinically for anxiety disorders.

Uniqueness

BP-554 is unique in its high selectivity and affinity for the 5-HT1A receptor compared to other receptors such as 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors . This selectivity makes it a valuable tool in research focused on the 5-HT1A receptor.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19/h1-3,5-8,15H,4,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSNBQDZGKZEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232078
Record name BP 554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82900-57-0
Record name BP 554
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082900570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BP 554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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